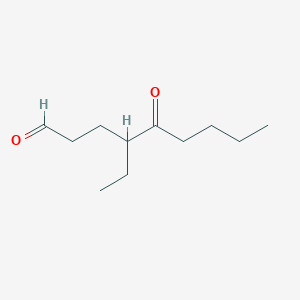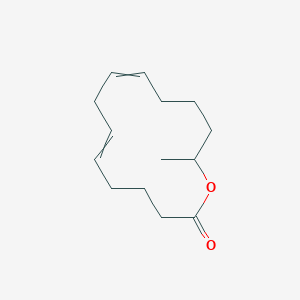![molecular formula C7H13Cl2GeNO3 B14391675 1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 88123-42-6](/img/structure/B14391675.png)
1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure. This compound contains a germane (Ge) atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves multiple steps. One common method includes the reaction of dichloromethyl germane with a precursor containing the trioxa-aza-bicyclo structure. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium.
Reduction: Reduction reactions can modify the dichloromethyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The germane atom may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a silicon atom instead of germanium.
1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane: Contains a tin atom instead of germanium.
Uniqueness
1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Propiedades
Número CAS |
88123-42-6 |
|---|---|
Fórmula molecular |
C7H13Cl2GeNO3 |
Peso molecular |
302.72 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H13Cl2GeNO3/c8-7(9)10-12-4-1-11(2-5-13-10)3-6-14-10/h7H,1-6H2 |
Clave InChI |
FOJWRJKMJZKNSU-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Ge]2(OCCN1CCO2)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)




![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)

![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)
